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molecular formula C18H12O B3052241 triphenylen-2-ol CAS No. 39748-90-8

triphenylen-2-ol

Cat. No. B3052241
M. Wt: 244.3 g/mol
InChI Key: ISSUAOIVROKZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623520B2

Procedure details

Under an argon atmosphere, 13.9 g of 2-methoxytriphenylene was placed in a flask, and 300 mL of methylene chloride was added. The reaction solution was cooled to −78° C., and 54 mL of a solution of 1M boron boron tribromide in methylene chloride was dropwise added thereto. The reaction solution was stirred for 5 hours while increasing temperature of the reaction solution to room temperature. 100 mL of water was added to the reaction solution, followed by filtration. The resulting solid was washed with water and methanol to obtain 12.5 g (yield: 95%) of 2-hydroxytriphenylene.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
54 mL
Type
reactant
Reaction Step Two
Name
boron boron tribromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:20]=[CH:19][C:18]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=1.B(Br)(Br)Br.[B].O>C(Cl)Cl>[OH:2][C:3]1[CH:20]=[CH:19][C:18]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
COC1=CC=2C3=CC=CC=C3C3=CC=CC=C3C2C=C1
Step Two
Name
solution
Quantity
54 mL
Type
reactant
Smiles
Name
boron boron tribromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br.[B]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while increasing temperature of the reaction solution to room temperature
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
The resulting solid was washed with water and methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=CC=2C3=CC=CC=C3C3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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